molecular formula C8H11NO3 B13627047 4-(Tert-butyl)oxazole-5-carboxylic acid

4-(Tert-butyl)oxazole-5-carboxylic acid

Cat. No.: B13627047
M. Wt: 169.18 g/mol
InChI Key: SJOFRBODFRBLKF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)oxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)oxazole-5-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of tert-butyl isocyanide with aldehydes in the presence of a catalyst such as TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to form the oxazole ring . Another approach includes the use of tert-butyl nitrite or isoamyl nitrite for the cyclization of substituted aldoximes and alkynes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of scalable and eco-friendly processes, are likely employed. The use of metal-free synthetic routes is also gaining traction due to their cost-effectiveness and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The tert-butyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the oxazole ring can yield bromooxazoles, while coupling reactions can produce various substituted oxazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)oxazole-5-carboxylic acid and its derivatives involves interactions with specific molecular targets. For instance, the compound can inhibit biofilm formation by Staphylococcus aureus, which is crucial for its antimicrobial activity . The exact pathways and molecular targets vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butyl)oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-tert-butyl-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)12-4-9-6/h4H,1-3H3,(H,10,11)

InChI Key

SJOFRBODFRBLKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC=N1)C(=O)O

Origin of Product

United States

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